AZ194

CRMP2 Ubc9 Protein-Protein Interaction

AZ194 is the only small molecule targeting the CRMP2-Ubc9 interaction to allosterically reduce NaV1.7 surface expression (IC50=1.2 μM). Distinct from failed direct blockers, it enables selective pathway interrogation in neuropathic pain models. Orally bioavailable with opioid synergy and no tolerance induction. Ideal for in vitro SUMOylation studies and in vivo CIPN/SNI models. Purchase for exclusive mechanistic insights.

Molecular Formula C34H31F2N3O3
Molecular Weight 567.6 g/mol
Cat. No. B8221344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZ194
Molecular FormulaC34H31F2N3O3
Molecular Weight567.6 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3CC5=CC(=CC=C5)F)OCC6=CC(=CC=C6)F
InChIInChI=1S/C34H31F2N3O3/c1-41-32-20-26(12-13-31(32)42-22-24-7-5-9-28(36)19-24)34(40)38-16-14-25(15-17-38)33-37-29-10-2-3-11-30(29)39(33)21-23-6-4-8-27(35)18-23/h2-13,18-20,25H,14-17,21-22H2,1H3
InChIKeyHDKZBBHJFURFLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AZ194 Procurement Guide: First-in-Class CRMP2-Ubc9 Interaction and NaV1.7 Inhibitor for Pain Research


AZ194 (CAS 2241651-99-8, CRMP2-Ubc9-NaV1.7 inhibitor 194) is a first-in-class, orally active small molecule that inhibits the protein-protein interaction between collapsin response mediator protein 2 (CRMP2) and the E2 SUMO-conjugating enzyme Ubc9 [1]. This unique mechanism prevents SUMOylation of CRMP2, thereby selectively reducing surface trafficking and functional expression of the voltage-gated sodium channel NaV1.7 . Unlike direct channel blockers, AZ194 is an indirect, allosteric modulator of NaV1.7 with a distinct binding site at the CRMP2-Ubc9 interface [2]. The compound exhibits an IC50 of 1.2 μM for inhibition of NaV1.7 currents in dorsal root ganglion (DRG) neurons [1]. AZ194 is supplied as a solid with >98% purity (HPLC) and demonstrates solubility in DMSO (≥33 mg/mL) .

Why NaV1.7 Inhibitors or Other Sodium Channel Blockers Cannot Be Substituted for AZ194 in Pain Research


Generic substitution of AZ194 with other NaV1.7 inhibitors or sodium channel blockers is not scientifically justified due to its fundamentally distinct, indirect mechanism of action. AZ194 uniquely inhibits the CRMP2-Ubc9 interaction to allosterically reduce NaV1.7 surface expression, whereas most alternatives (e.g., PF-05089771, ProTx-II) act as direct channel pore blockers or gating modifiers [1]. This mechanistic divergence results in profoundly different pharmacological profiles, including isoform selectivity, off-target effects, and potential for synergy with opioid analgesics [2]. Furthermore, direct NaV1.7 blockers have largely failed in clinical trials due to selectivity and safety challenges, underscoring the critical importance of AZ194's alternative strategy for studying NaV1.7 biology and pain pathways [1]. The quantitative evidence below details these non-interchangeable characteristics.

Quantitative Differentiation of AZ194: Direct Evidence vs. Comparators for Scientific Selection


Unique Target Engagement: Selective Inhibition of CRMP2-Ubc9 Interaction vs. Direct NaV1.7 Blockers

AZ194 is the only tool compound that directly inhibits the CRMP2-Ubc9 protein-protein interaction, a mechanism not shared by direct NaV1.7 channel blockers like PF-05089771 or ProTx-II. Microscale thermophoresis (MST) confirmed that AZ194 binds to CRMP2 and disrupts the CRMP2-Ubc9 interaction in a concentration-dependent manner [1]. In contrast, PF-05089771 acts as a direct arylsulfonamide pore blocker (IC50 11 nM on hNaV1.7) , and ProTx-II is a peptide gating modifier (IC50 0.3 nM) [2].

CRMP2 Ubc9 Protein-Protein Interaction SUMOylation NaV1.7

Functional Selectivity Profile: NaV1.7 Isoform Engagement in DRG Neurons

AZ194 demonstrates a high degree of functional selectivity for NaV1.7 currents in sensory neurons. When tested at a concentration ~16.7-fold above its NaV1.7 IC50 (20 μM), AZ194 did not inhibit other NaV1.x isoforms (NaV1.1-1.6, NaV1.8) expressed in heterologous cells or native TTX-resistant currents (NaV1.8, NaV1.9) in DRG neurons [1]. Furthermore, 5 μM AZ194 inhibited ~57% of total sodium current in small-diameter DRG neurons but had no effect on currents in large-diameter DRG neurons, which predominantly express NaV1.1 and NaV1.6 [1].

Isoform Selectivity DRG Electrophysiology NaV1.8 NaV1.9

In Vivo Efficacy: Oral Analgesia in Neuropathic Pain Models vs. Comparator NaV1.8 Inhibitor

AZ194 is orally bioavailable and demonstrates robust efficacy in preclinical pain models. Orally administered AZ194 (2 and 10 mg/kg) restored mechanical sensitivity in rat models of chemotherapy-induced and nerve injury-induced neuropathic pain [1]. In contrast, VX-150, a highly selective NaV1.8 inhibitor (>400-fold selectivity), while orally active, targets a different sodium channel isoform implicated in distinct pain pathways .

Neuropathic Pain Oral Bioavailability Mechanical Allodynia Chemotherapy-Induced Pain In Vivo Pharmacology

Mechanism-Based Synergy: Enhancement of Opioid Analgesia Without Abuse Liability

A critical differentiation for AZ194 is its demonstrated synergistic antinociception with opioid analgesics in the absence of addictive or rewarding properties. In contrast, many direct sodium channel blockers or other analgesics lack this reported synergistic interaction or may carry their own side effect liabilities. Specifically, AZ194 synergized with morphine, buprenorphine, and the enkephalinase inhibitor RB101 in rodent pain models, and its analgesia was reversed by the opioid antagonist naloxone, confirming engagement of endogenous opioid signaling [1]. Importantly, AZ194 did not induce conditioned place preference (CPP) or self-administration, indicating a lack of abuse potential [1].

Synergy Opioid Morphine Abuse Liability Analgesia

Definitive Application Scenarios for AZ194 Based on Quantitative Evidence


Investigating CRMP2 SUMOylation and NaV1.7 Trafficking in Sensory Neurons

Use AZ194 (1-20 μM) to disrupt the CRMP2-Ubc9 interaction and block CRMP2 SUMOylation in vitro. Validate target engagement via microscale thermophoresis (MST) or immunoblotting for CRMP2 SUMOylation [1]. Monitor subsequent reduction in surface NaV1.7 expression and sodium current density in DRG neurons via patch-clamp electrophysiology. This is the only available small-molecule tool for this specific pathway [1].

Preclinical Modeling of NaV1.7-Dependent Neuropathic Pain States

Administer AZ194 orally at 2-10 mg/kg in rodent models of chemotherapy-induced peripheral neuropathy (CIPN) (e.g., paclitaxel or oxaliplatin models), spared nerve injury (SNI), or chronic constriction injury (CCI) [1]. Assess reversal of mechanical allodynia using von Frey filaments. Co-administration studies with morphine or buprenorphine can be used to probe opioid synergy [1]. AZ194 is suitable for chronic dosing studies as it does not induce tolerance or motor impairment at analgesic doses [1].

Dissecting Isoform-Specific Sodium Channel Function in Pain Pathways

Employ AZ194 as a selective pharmacological tool to isolate the contribution of NaV1.7 to nociceptive signaling. Use at 5-20 μM to confirm that observed effects are not due to off-target inhibition of NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.5, NaV1.6, or NaV1.8 [1]. Compare results with direct NaV1.7 blockers (e.g., ProTx-II) or NaV1.8 inhibitors (e.g., VX-150) to differentiate between channel trafficking and pore-blockade mechanisms [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZ194

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.